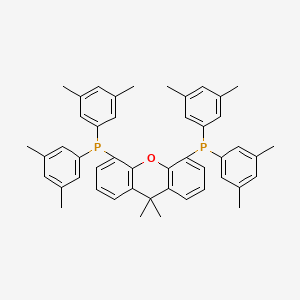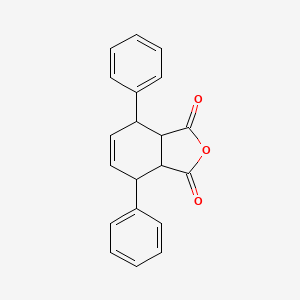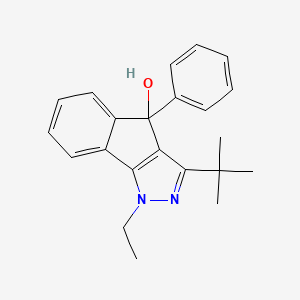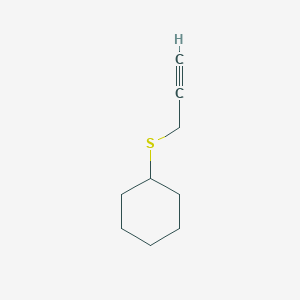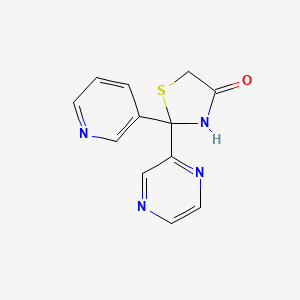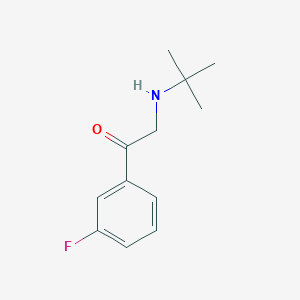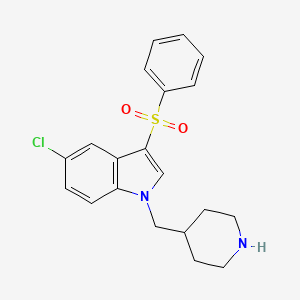
3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-” is a synthetic organic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a pyridazinone core with substituted phenyl groups and a morpholinoethyl side chain, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Attachment of the Morpholinoethyl Side Chain: This step may involve nucleophilic substitution reactions where the morpholinoethyl group is introduced to the pyridazinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions may target the nitro or carbonyl groups, if present, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, pyridazinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This particular compound may exhibit similar biological activities, making it a subject of interest in biochemical research.
Medicine
In medicine, compounds with pyridazinone cores have been investigated for their potential therapeutic applications, including as cardiovascular drugs, anticancer agents, and central nervous system modulators. The specific biological activities of “3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-” would need to be determined through experimental studies.
Industry
Industrially, this compound may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique chemical properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyridazinone derivatives may exert their effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-piperidinoethyl)-
- 3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-pyrrolidinoethyl)-
Uniqueness
The uniqueness of “3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-” lies in its specific substitution pattern and the presence of the morpholinoethyl side chain. These structural features may confer distinct chemical and biological properties compared to other pyridazinone derivatives.
Properties
CAS No. |
23338-53-6 |
|---|---|
Molecular Formula |
C23H24ClN3O3 |
Molecular Weight |
425.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-(4-methoxyphenyl)-2-(2-morpholin-4-ylethyl)pyridazin-3-one |
InChI |
InChI=1S/C23H24ClN3O3/c1-29-20-8-4-18(5-9-20)22-16-21(17-2-6-19(24)7-3-17)23(28)27(25-22)11-10-26-12-14-30-15-13-26/h2-9,16H,10-15H2,1H3 |
InChI Key |
KQYPAWZTFFPQFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)C3=CC=C(C=C3)Cl)CCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B12912265.png)
![1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12912267.png)
